molecular formula C9H11FN2O3 B13590664 3-(2-Fluoro-4-nitrophenoxy)propan-1-amine

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine

Cat. No.: B13590664
M. Wt: 214.19 g/mol
InChI Key: HGQUZMCWSLNDRZ-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11FN2O3 and a molecular weight of 214.19 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and an amine group attached to a phenoxypropane backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(2-Fluoro-4-nitrophenoxy)propan-1-amine typically involves the reaction of 2-fluoro-4-nitrophenol with 3-chloropropan-1-amine under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine is used in a variety of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance its binding affinity and selectivity. The nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11FN2O3

Molecular Weight

214.19 g/mol

IUPAC Name

3-(2-fluoro-4-nitrophenoxy)propan-1-amine

InChI

InChI=1S/C9H11FN2O3/c10-8-6-7(12(13)14)2-3-9(8)15-5-1-4-11/h2-3,6H,1,4-5,11H2

InChI Key

HGQUZMCWSLNDRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OCCCN

Origin of Product

United States

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